2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C10H16N2O It is characterized by a cyclopentyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the ethan-1-ol moiety. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentyl ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
- 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol
- 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
Uniqueness
2-Cyclopentyl-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, such as the cyclopentyl group and the pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-cyclopentyl-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C10H16N2O/c13-10(9-6-11-12-7-9)5-8-3-1-2-4-8/h6-8,10,13H,1-5H2,(H,11,12) |
InChI Key |
YMIODYAZSOQTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
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